2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This compound features a piperidine ring substituted with a methyl group and a pyrazole ring, making it a unique structure in the realm of heterocyclic chemistry. It is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor molecule containing both piperidine and pyrazole moieties. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or pyrazole rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidine can be compared with other similar compounds, such as:
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure but differ in the substituents attached to the ring.
Imidazole Derivatives: Imidazoles are another class of heterocyclic compounds with similar applications in chemistry and biology.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused with a pyrazole ring, offering unique chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methyl-6-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-4-3-5-10(12-8)9-6-11-13(2)7-9/h6-8,10,12H,3-5H2,1-2H3 |
InChI Key |
KELMFNBEBBWXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2=CN(N=C2)C |
Origin of Product |
United States |
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